molecular formula C29H25NO4 B3116093 N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine CAS No. 2138482-09-2

N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine

Cat. No.: B3116093
CAS No.: 2138482-09-2
M. Wt: 451.5 g/mol
InChI Key: OVNHOSZZFGJIPG-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine” is a chemical compound . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of “this compound” is C29H25NO4 . The molecular weight is 451.52 .

Scientific Research Applications

Synthetic Applications and Properties

Synthesis and Solvatochromic Properties

One study focused on the synthesis and solvatochromic properties of Fmoc-L-alaninol, demonstrating an efficient protocol for the activation of N-(9-Fluorenylmethoxycarbonyl)-L-alanine [Fmoc-Ala-OH] and its reduction into (9H-fluoren-9-yl)methyl 1-hydroxypropan-2-ylcarbamate [Fmoc-L-alaninol]. This work highlights the compound's spectral variations in solvents of different polarities, indicating a substantial redistribution of π–electron densities in a more polar excited state, which is essential for understanding solvent–solute interactions in peptide synthesis and material applications (Lalithamba et al., 2014).

Facile Synthesis of Fmoc-N-Methylated Amino Acids

Research by Govender and Arvidsson (2006) developed an efficient synthesis method for Fmoc-N-methyl α- and β-amino acids from corresponding Fmoc-amino acid. This method allows for quick preparation of Fmoc-N-methyl-amino acids, suitable for solid-phase peptide synthesis, illustrating the flexibility and efficiency of synthesizing derivatives like N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine for peptide engineering applications (Govender & Arvidsson, 2006).

Bioactive Applications and Self-Assembly

Tuning Self-Assembly of Bioactive Dipeptides

A study explored the effect of attaching a bulky hydrophobic aromatic unit, Fmoc, on the self-assembly of Fmoc-L-carnosine. This research demonstrates the potential of Fmoc derivatives in driving the self-assembly of bioactive peptides into amyloid fibrils, with implications for developing novel biomaterials and understanding the molecular basis of bioactive peptide self-assembly (Castelletto et al., 2011).

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-naphthalen-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO4/c1-30(27(28(31)32)17-19-14-15-20-8-2-3-9-21(20)16-19)29(33)34-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-16,26-27H,17-18H2,1H3,(H,31,32)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNHOSZZFGJIPG-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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